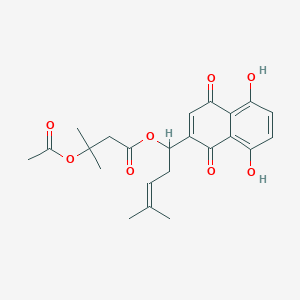![molecular formula C22H31ClN6O B15149954 4-({[7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl]amino}methyl)piperidin-3-ol hydrochloride](/img/structure/B15149954.png)
4-({[7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl]amino}methyl)piperidin-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CT7001 hydrochloride, also known as Samuraciclib, is a novel, orally bioavailable, ATP-competitive inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 plays a crucial role in regulating the cell cycle and transcription, making it a promising target for cancer therapy. CT7001 hydrochloride has shown preclinical activity in various cancer models, including breast cancer, colon cancer, and acute myeloid leukemia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CT7001 hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of CT7001 hydrochloride likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include purification steps such as crystallization and chromatography to isolate the final product. The exact industrial production methods are proprietary and not publicly available .
Analyse Chemischer Reaktionen
Types of Reactions
CT7001 hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving CT7001 hydrochloride include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, pressure, and solvents, depend on the type of reaction being carried out .
Major Products Formed
The major products formed from the reactions of CT7001 hydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs .
Wissenschaftliche Forschungsanwendungen
CT7001 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of CDK7 in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of CDK7 inhibition on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast cancer, prostate cancer, and acute myeloid leukemia. .
Wirkmechanismus
CT7001 hydrochloride exerts its effects by selectively inhibiting CDK7, a key regulator of the cell cycle and transcription. By binding to the ATP-binding site of CDK7, CT7001 hydrochloride prevents the phosphorylation of RNA polymerase II and other CDK substrates, leading to the suppression of transcription and cell cycle arrest. This inhibition results in the activation of p53, induction of apoptosis, and suppression of transcription mediated by full-length and constitutively active androgen receptor splice variants .
Vergleich Mit ähnlichen Verbindungen
CT7001 hydrochloride is unique among CDK7 inhibitors due to its oral bioavailability and selectivity. Similar compounds include:
SY-1365: Another CDK7 inhibitor with preclinical activity in various cancer models.
SY-5609: A selective CDK7 inhibitor currently in clinical trials.
LY3405105: A CDK7 inhibitor with potential therapeutic applications in cancer.
Compared to these compounds, CT7001 hydrochloride has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for various cancers .
Eigenschaften
Molekularformel |
C22H31ClN6O |
|---|---|
Molekulargewicht |
431.0 g/mol |
IUPAC-Name |
4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C22H30N6O.ClH/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29;/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27);1H |
InChI-Schlüssel |
YMNPLAHCOLEZJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-phenyl-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B15149883.png)
![2,2,5,8-Tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-ium](/img/structure/B15149884.png)
![4-[(E)-(3-chlorophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B15149885.png)
![3-methyl-N-(2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B15149886.png)
![1-benzyl-N'-[bis(4-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B15149889.png)
![N-(2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B15149892.png)
![4-Chloro-3-({[(4-chloro-3-methylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B15149898.png)
![3-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B15149905.png)
![6-Amino-4-{2-[(2,6-dichlorobenzyl)oxy]-5-nitrophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15149909.png)
![1-{2-amino-4-[2,4-bis(trifluoromethyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutyl}-5,5-difluoropiperidin-2-one](/img/structure/B15149922.png)
![3,3-dimethyl-2-oxobutyl 2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B15149934.png)
![2-({(4Z)-4-[(2-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetamide](/img/structure/B15149938.png)
![N-{[4-(dimethylamino)phenyl][1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}-2-methoxy-N-methylacetamide](/img/structure/B15149949.png)
